molecular formula C18H17FN2O2S B2558527 3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946294-67-3

3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2558527
CAS RN: 946294-67-3
M. Wt: 344.4
InChI Key: YRACTUNERNKZTA-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to the class of heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of these elements is usually carbon, and the other can be any element such as nitrogen, oxygen, or sulfur .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, pyrazolines can be synthesized via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques like X-ray diffraction, NMR, and mass spectrometry .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including electrophilic substitution, similar to the benzene ring due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of functional groups and the overall structure of the molecule .

Scientific Research Applications

Anticancer Activity of Oxadiazole Derivatives

Oxadiazole derivatives have shown promising results as anticancer agents. A study highlighted the synthesis and in vitro evaluation of oxadiazole derivatives, with several compounds displaying high anticancer activity against a panel of cancer cell lines. These compounds were identified as promising leads for further development in cancer therapy (Aboraia et al., 2006). Another research effort focused on the synthesis of 1,3,4-oxadiazole derivatives containing a 3-fluoro-4-methoxyphenyl moiety, which underwent pharmacological screening revealing antimicrobial and antioxidant activities (Dinesha et al., 2014).

Molecular Docking and Antifungal Evaluation

The antifungal activity of 1,3,4-oxadiazole derivatives was evaluated through both experimental methods and molecular docking studies. A series of compounds showed significant antifungal activity against several pathogenic fungi, and their potential as antifungal drugs was further supported by molecular docking results (Nimbalkar et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, including oxadiazole derivatives, provides insights into their potential applications in various scientific fields. For example, a study on the structural features and theoretical studies of a methoxybenzyl-1,3,4-oxadiazol-2(3H)-thione derivative underlines the importance of these compounds in the development of new materials with specific properties (Gumus et al., 2018).

Optical and Electronic Applications

Oxadiazole derivatives have also been explored for their optical and electronic properties. A study investigated the nonlinear optical characterization of new oxadiazole derivatives, indicating their potential applications in optoelectronics due to their optical limiting behavior (Chandrakantha et al., 2011).

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely. Some compounds show inhibitory activity against certain enzymes, affecting normal nerve pulses’ transmission in both mammals and fish .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely and are usually determined through rigorous testing. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions in this field could involve the synthesis of new derivatives, studying their biological activities, and exploring their potential applications in various fields .

properties

IUPAC Name

10-(2-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-18-10-13(11-6-5-9-15(22-2)16(11)23-18)20-17(24)21(18)14-8-4-3-7-12(14)19/h3-9,13H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRACTUNERNKZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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